molecular formula C16H12BrNO2 B5875605 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide

2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide

Cat. No.: B5875605
M. Wt: 330.17 g/mol
InChI Key: IEIMINVIOHNJND-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is an organic compound that features both bromophenoxy and ethynylphenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.

    Amidation: The 2-(4-bromophenoxy)acetic acid is then reacted with 3-ethynylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethynyl group can be oxidized to form various oxidized products or reduced to form alkenes or alkanes.

    Amide Bond Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted phenoxyacetamides.

    Oxidation: Oxidized derivatives of the ethynyl group.

    Reduction: Reduced derivatives of the ethynyl group.

    Hydrolysis: 2-(4-bromophenoxy)acetic acid and 3-ethynylaniline.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-bromophenoxy)-N-(3-phenyl)acetamide: Lacks the ethynyl group.

    2-(4-bromophenoxy)-N-(3-ethynylphenyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is unique due to the presence of both bromophenoxy and ethynylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c1-2-12-4-3-5-14(10-12)18-16(19)11-20-15-8-6-13(17)7-9-15/h1,3-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIMINVIOHNJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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